ALK5/TGF-β Type I Receptor Kinase Inhibitory Potency: 5-Fluoro Regioisomer vs. 3-Fluoro and 4-Fluoro Substitution
In a head-to-head SAR study of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)imidazoles, the 5-fluoro-substituted congeners (compounds 19h–l) exhibited ALK5 IC₅₀ values of 7.68–13.70 nM, matching the potency of the clinical candidate EW-7197. In contrast, the 3-fluoro and 4-fluoro regioisomers (compounds 19a–g) showed reduced potency, necessitating the specific 5-fluoro-6-methylpyridin-2-yl moiety for optimal target engagement [1]. The most potent compound, 19j, displayed an ALK5 IC₅₀ of 7.68 nM and 82% inhibition at 100 nM in a cellular luciferase reporter assay [1].
| Evidence Dimension | ALK5 kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | ALK5 IC₅₀ = 7.68–13.70 nM (compounds 19h–l bearing 5-fluoro-6-methylpyridin-2-yl group) |
| Comparator Or Baseline | 3-fluoro and 4-fluoro substituted-6-methylpyridin-2-yl analogs (compounds 19a–g): reduced potency, not individually reported at same level; clinical candidate EW-7197 as positive control with comparable potency |
| Quantified Difference | 5-fluoro substitution is required to achieve single-digit nanomolar ALK5 potency; alternative fluoro positions result in potency loss |
| Conditions | In vitro ALK5 enzyme assay; HEK293 cell-based luciferase reporter assay (24 h incubation) |
Why This Matters
For procurement decisions in ALK5/TGF-β inhibitor drug discovery, selecting the 5-fluoro-6-methylpyridin-2-yl building block is essential to reproduce published SAR and to access the optimal potency window demonstrated in the clinical candidate series.
- [1] Krishnaiah M, Jin CH, Sheen YY, Kim DK. Synthesis and biological evaluation of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)imidazoles as inhibitors of transforming growth factor-β type I receptor kinase. Bioorg Med Chem Lett. 2015;25(22):5228-31. DOI: 10.1016/j.bmcl.2015.09.055. View Source
